(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N and its molecular weight is 244.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
An efficient and economical synthesis of compounds similar to “(R,Z)-N-(3-Chloroallyl)-2,3-dihydro-1H-inden-1-amine hydrochloride” has been reported. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using 2-aminoindan as a starting material involves sequential regioselective Friedel−Crafts acetylations and hydrogenations, showcasing a method that could potentially be adapted for the synthesis of related compounds (Prashad et al., 2006).
Polymer Chemistry
In the realm of polymer chemistry, primary amine hydrochlorides, akin to “this compound,” have been utilized to promote well-controlled ring-opening polymerization of Z-L-lysine-N-carboxyanhydride, leading to the synthesis of polystyrene-poly(Z-L-lysine) block copolymers with very narrow molecular weight distributions. This highlights the potential use of similar compounds in the synthesis of novel polymer materials with specific properties (Dimitrov & Schlaad, 2003).
Analytical Chemistry
In analytical chemistry, compounds related to “this compound” have been used as intermediates for the derivatization of amines for high-performance liquid chromatography with fluorescence detection. This application underscores the utility of such compounds in developing sensitive and selective analytical methods for the detection and quantification of amines in various samples (You et al., 2006).
Drug Development and Biomedical Research
While excluding information related to drug use, dosage, and side effects, it's notable that similar compounds have been studied for their potential antineoplastic properties. For example, the synthesis and biological evaluation of related compounds have shown significant activity against various cancer cell lines, hinting at the potential therapeutic applications of compounds like “this compound” in cancer research (Pettit et al., 2003).
Properties
IUPAC Name |
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN.ClH/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12;/h1-5,8,12,14H,6-7,9H2;1H/b8-3-;/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGWVDYIYJOVCZ-ZDFSRXSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC=CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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